3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine
Description
3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The presence of the bicyclo[1.1.1]pentane core makes these compounds valuable in various fields, including medicinal chemistry, due to their ability to act as bioisosteres for more common aromatic systems .
Properties
IUPAC Name |
3-(2-fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8-2-3-9(10(13)4-8)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIFBQUSVPFIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C23CC(C2)(C3)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-Fluoro-4-methylphenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . Industrial production methods often rely on scalable approaches such as photochemical addition of propellane to diacetyl, followed by haloform reaction to yield the desired bicyclo[1.1.1]pentane derivatives .
Chemical Reactions Analysis
3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity.
Industry: The compound is used in the development of materials such as liquid crystals and FRET sensors.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of certain aromatic systems, allowing it to bind to biological targets with high affinity. This binding can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .
Comparison with Similar Compounds
3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine can be compared with other bicyclo[1.1.1]pentane derivatives and similar compounds such as:
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Known for its use in medicinal chemistry as a bioisostere for aromatic systems.
Bicyclo[3.1.1]heptan-1-amines: These compounds have a different bicyclic structure but share similar applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and reactivity compared to other bicyclo[1.1.1]pentane derivatives .
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